molecular formula C11H20Cl3N3O B2397186 rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride CAS No. 2044705-58-8

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride

Cat. No.: B2397186
CAS No.: 2044705-58-8
M. Wt: 316.65
InChI Key: RXEVHGVIEIURNF-UWIDVKDSSA-N
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Description

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is a versatile scaffold widely used in drug discovery due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine are reacted to form the desired pyrrolidine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LAH) for reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process typically includes crystallization steps to separate diastereomers and efficient procedures for subsequent reactions to afford the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrolidine derivatives with additional functional groups, while reduction can lead to more saturated compounds.

Scientific Research Applications

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind effectively to proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyridine rings. This combination allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(3R,4R)-4-[methyl(pyridin-4-ylmethyl)amino]pyrrolidin-3-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-14(10-6-13-7-11(10)15)8-9-2-4-12-5-3-9;;;/h2-5,10-11,13,15H,6-8H2,1H3;3*1H/t10-,11-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEVHGVIEIURNF-UWIDVKDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C2CNCC2O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=NC=C1)[C@@H]2CNC[C@H]2O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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